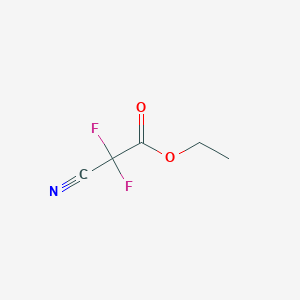

![molecular formula C19H16N4O2S B2644735 6-((1-(苯并[d]噻唑-2-羰基)哌啶-4-基)氧基)烟腈 CAS No. 1426314-93-3](/img/structure/B2644735.png)

6-((1-(苯并[d]噻唑-2-羰基)哌啶-4-基)氧基)烟腈

货号 B2644735

CAS 编号:

1426314-93-3

分子量: 364.42

InChI 键: FVTLGGLVKJCHRO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazole, a carbonyl group, a piperidine ring, and a nitrile group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid .Molecular Structure Analysis

The compound contains a benzo[d]thiazole, which is a heterocyclic compound consisting of fused benzene and thiazole rings . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of a nitrile group indicates a carbon-nitrogen triple bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity, potentially affecting its solubility in different solvents .科学研究应用

有机合成和化学反应

- 1,3-偶极环加成反应:芳基硫氰酸酯的碳氮三键在 1,3-偶极环加成反应中充当双极亲和体,产生具有合成杂环化合物潜在应用的衍生物 (Greig 等人,1987)。

- 噻唑并[3, 2]吡啶的简便合成:展示了含有吡唑基团的噻唑并[3, 2]吡啶的合成,显示出抗微生物活性,表明在药物发现中的应用 (El-Emary 等人,2005)。

抗微生物和生物活性

- 噻唑并吡啶的抗微生物活性:合成的化合物显示出中等至显着的抗微生物活性,表明在开发新抗微生物剂中的潜在用途 (Khalid 等人,2016)。

- 哌啶基衍生物的抗心律失常活性:某些新合成的化合物表现出显着的抗心律失常活性,表明它们在心血管研究中的效用 (Abdel‐Aziz 等人,2009)。

药物发现与开发

- 强效醛糖还原酶抑制剂的发现:合成了新的含有哌啶基部分的 4-氧代噻唑烷-2-亚基衍生物,并显示出对醛糖还原酶的抑制作用,表明治疗糖尿病并发症的潜力 (Areal 等人,2012)。

材料科学

- 烟腈衍生物的合成:对烟腈和相关化合物的研究揭示了它们在材料科学中的潜在应用,特别是在具有特定性质的有机材料的合成中 (Chantrapromma 等人,2009)。

属性

IUPAC Name |

6-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c20-11-13-5-6-17(21-12-13)25-14-7-9-23(10-8-14)19(24)18-22-15-3-1-2-4-16(15)26-18/h1-6,12,14H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTLGGLVKJCHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid

2418670-07-0

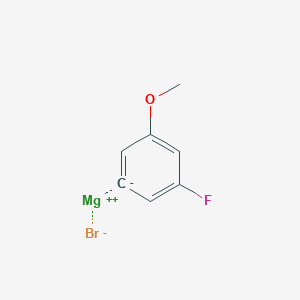

3-Fluoro-5-methoxyphenylmagnesium bromide

1395895-19-8

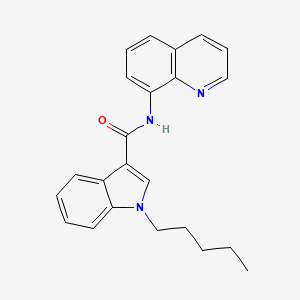

JWH 018 8-quinolinyl carboxamide

1400742-39-3

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2644675.png)